molecular formula C10H10BFO4 B1448318 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid CAS No. 1628507-87-8

1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1448318
CAS No.: 1628507-87-8
M. Wt: 224 g/mol
InChI Key: ZJKFGOYSWXSOAH-UHFFFAOYSA-N
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Description

1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10BFO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boron or fluorine functionalities.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Modified boron or fluorine derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as an organoboron reagent, participating in the transmetalation step where the boron atom transfers its organic group to a palladium catalyst . This process is crucial for forming new carbon-carbon bonds and synthesizing complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boron-containing compound used in similar coupling reactions.

    3-Fluorophenylboronic acid: Contains a fluorine atom and is used in similar synthetic applications.

    Cyclopropanecarboxylic acid: Lacks the boron and fluorine atoms but shares the cyclopropane and carboxylic acid functionalities.

Uniqueness

1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid is unique due to the combination of boron, fluorine, and cyclopropane moieties in a single molecule

Properties

IUPAC Name

1-(4-borono-3-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKFGOYSWXSOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
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1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
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1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
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1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid

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